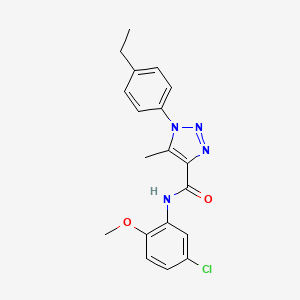

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-13-5-8-15(9-6-13)24-12(2)18(22-23-24)19(25)21-16-11-14(20)7-10-17(16)26-3/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUWNTFHMRHXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in anticancer and neuroprotective applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes via the Huisgen cycloaddition reaction. This compound can be synthesized through various methods that incorporate the 1,2,3-triazole ring structure, which is known for its versatility in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines. For example, a compound identified as 5i (closely related to our target compound) exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. This study also reported that 5i induced apoptosis and increased reactive oxygen species (ROS) production in treated cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5i | H460 | 6.06 | Induces apoptosis; increases ROS production |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It was found to inhibit neuroinflammation and oxidative stress in neuronal cell lines. Specifically, it showed a significant reduction in nitric oxide (NO) production and demonstrated good blood-brain barrier permeability. These properties suggest its potential use in treating neurodegenerative diseases .

Apoptosis Induction

The mechanism by which this compound induces apoptosis appears to be linked to the activation of specific signaling pathways. Western blot analyses indicated elevated levels of LC3 expression, suggesting autophagy activation as a contributing factor to cell death . Additionally, γ-H2AX expression was significantly increased in response to treatment, indicating DNA damage response activation .

Inhibition of Enzymatic Activity

The compound's structure allows it to interact with various enzymes implicated in cancer progression and neurodegeneration. For instance, studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The inhibition constants for related compounds have been reported as low as 0.23 μM .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Lung Cancer Treatment : A study involving a triazole derivative similar to our target compound showed promising results in reducing tumor size in xenograft models.

- Neuroprotection : In animal models of Alzheimer's disease, administration of triazole compounds resulted in improved cognitive function and reduced amyloid plaque formation.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits considerable anticancer properties.

Case Studies

A study involving this compound revealed significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Further investigations indicated that it could enhance the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapies.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties.

Case Studies

In vitro studies have reported that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Inhibition zone diameter of 18 mm at a concentration of 100 µg/mL.

- Escherichia coli : Exhibited an IC50 value of 20 µg/mL.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Case Studies

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a significant decrease in neuronal cell death compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar triazole and pyrazole carboxamide derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Substituents on the triazole/pyrazole ring and aromatic moieties significantly alter melting points, solubility, and reactivity:

- Chloro vs. Methoxy Groups: Chlorine (electron-withdrawing) increases molecular rigidity and melting points, as seen in derivatives (e.g., compound 3b with dual chloro substituents, mp 171–172°C) .

- Ethyl vs. Methyl Groups : The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to simpler methyl-substituted analogs (e.g., ’s 4-methylphenyl derivatives) .

Spectroscopic and Analytical Data

Key spectral trends from analogs include:

- ¹H-NMR : Methyl groups on the triazole ring resonate at δ ~2.6 ppm (e.g., , 3a–3e ) , consistent with the target compound’s 5-methyl group.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for triazole carboxamides range from 400–450 m/z (e.g., ’s 3a at 403.1 m/z) , aligning with the target’s calculated molecular weight (~430 g/mol).

Tabulated Comparison of Key Analogs

Discussion of Structural and Functional Divergence

- Synthetic Complexity : Introducing a 5-chloro-2-methoxyphenyl group may require optimized coupling conditions to avoid steric hindrance, contrasting with ’s simpler 4-methylphenyl analogs .

Preparation Methods

Overview of 1,2,3-Triazole Synthesis Strategies

1,2,3-Triazoles are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" due to its high regioselectivity and efficiency. For derivatives bearing carboxamide substituents, post-cycloaddition functionalization or in-situ amidation strategies are employed. The target compound’s structure necessitates precise control over:

- Regioselectivity : Ensuring the 4-ethylphenyl and methyl groups occupy positions 1 and 5, respectively.

- Carboxamide introduction : Coupling the triazole core with 5-chloro-2-methoxyaniline.

Synthetic Routes for N-(5-Chloro-2-Methoxyphenyl)-1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Amidation

Step 1: Synthesis of 1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Reagents :

- 4-Ethylphenyl azide (prepared from 4-ethylaniline via diazotization).

- Propiolic acid derivative (e.g., methyl propiolate) with a methyl group at the α-position.

Conditions :

- Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Solvent: tert-Butanol/H₂O (1:1).

- Temperature: 25–40°C, 12–24 hours.

Reaction :

$$

\text{4-Ethylphenyl azide} + \text{HC≡C-COOR} \xrightarrow{\text{Cu(I)}} \text{1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate}

$$

Step 2: Carboxylic Acid Activation and Amidation

Reagents :

- Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation.

- 5-Chloro-2-methoxyaniline.

Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine (Et₃N) or pyridine.

- Temperature: 0°C → room temperature, 4–6 hours.

Reaction :

$$

\text{Triazole-4-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{5-Cl-2-MeO-aniline}} \text{Target compound}

$$

One-Pot Synthesis via Cycloaddition and In-Situ Amidation

A streamlined approach combining triazole formation and amidation in a single reactor minimizes intermediate isolation:

Reagents :

- 4-Ethylphenyl azide.

- Methyl propiolate.

- 5-Chloro-2-methoxyaniline.

- tert-Butoxide (t-BuOK) as base.

Conditions :

- Solvent: Ethyl acetate (EtOAc).

- Temperature: 70°C (cycloaddition) → room temperature (amidation).

- Time: 24 hours (cycloaddition) + 10 hours (amidation).

Mechanism :

- CuAAC forms the triazole core.

- t-BuOK deprotonates the aniline, enhancing nucleophilicity for attack on the ester intermediate.

Alternative Method: Hydrazone Cyclization

While less common for 1,2,3-triazoles, hydrazone-based routes (typically for 1,2,4-triazoles) offer insights into avoiding hydrolysis:

Reagents :

- Hydrazone derivative (e.g., from 4-ethylphenylhydrazine and methyl glyoxylate).

- Ammonia/water mixture.

Conditions :

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| CuAAC + Amidation | 65–78% | Mild, room temperature | High regioselectivity | Multi-step, intermediate purification |

| One-Pot Synthesis | 82% | Single reactor, t-BuOK base | Reduced steps, higher efficiency | Extended reaction time |

| Hydrazone Cyclization | ~50% | Elevated temperature, aqueous ammonia | Solvent-free options | Risk of hydrolysis, lower yield |

Reaction Optimization and Mechanistic Insights

Regioselectivity in CuAAC

The use of Cu(I) ensures exclusive formation of 1,4-disubstituted triazoles, directing the 4-ethylphenyl group to position 1 and the methyl-carboxylate to position 4.

Amidation Efficiency

Troubleshooting Common Issues

Low Yields in Amidation

- Cause : Incomplete activation of carboxylic acid.

- Solution : Use fresh SOCl₂ and ensure anhydrous conditions.

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted anilines and isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide to yield the triazole core. For example, analogous compounds are synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, followed by azide cyclization . Optimization includes:

- Temperature control : Maintain 20–25°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Use dioxane or ethanol-DMF mixtures for recrystallization to improve purity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound.

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Focus on and signals to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., ~311–411 g/mol range for analogs) and fragmentation patterns .

- HPLC : Use a C18 column with acetonitrile-water (70:30) to assess purity (>95%) and detect polar byproducts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement vs. computational models) be resolved during structure refinement?

- Methodological Answer : Contradictions arise from disordered solvent molecules or thermal motion. Strategies include:

- SHELXL refinement : Apply restraints for anisotropic displacement parameters (ADPs) and use the TWIN/BASF commands for twinned crystals .

- Cross-validation : Compare results with WinGX/ORTEP outputs to visualize electron density maps and adjust hydrogen bonding networks .

- Computational validation : Use DFT (B3LYP/6-31G*) to optimize geometry and compare bond lengths/angles with experimental data .

Q. What strategies address low aqueous solubility during biological assays, and how can derivative design improve bioavailability?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 (10–20% v/v) to enhance solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH) at the 5-methyl or 4-carboxamide positions. For example, replacing the 4-ethylphenyl group with a pyridyl moiety increases polarity .

- Salt formation : React with hydrochloric acid or sodium bicarbonate to generate water-soluble salts .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact structure-activity relationships (SAR) in target binding?

- Methodological Answer :

- Electron-withdrawing groups (Cl) : Enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) but reduce solubility.

- Methoxy groups : Improve π-stacking in aromatic receptors (e.g., GPCRs) while increasing metabolic stability .

- Experimental design : Synthesize analogs with systematic substituent changes (e.g., 5-Cl → 5-F, 2-OCH → 2-OCHCH) and assay against target proteins using SPR or fluorescence polarization .

Q. How should researchers resolve discrepancies between in vitro and in silico activity data for this compound?

- Methodological Answer : Discrepancies often stem from assay conditions or model inaccuracies. Steps include:

- Replicate assays : Perform dose-response curves (IC/EC) in triplicate under standardized conditions (pH 7.4, 37°C) .

- Molecular docking adjustments : Use flexible docking (AutoDock Vina) with explicit solvent models and protonation state corrections .

- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives from rapid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.